molecular formula C17H21N3O3 B2916513 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide CAS No. 556016-46-7

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide

Cat. No.: B2916513
CAS No.: 556016-46-7
M. Wt: 315.373
InChI Key: BNAYMTFJACWUEM-UHFFFAOYSA-N
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Description

The compound “2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide” is a chemical substance with the CAS Number: 851170-87-1 . It is a white solid with a molecular weight of 240.26 .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a diazaspiro[4.5]decane core with a methyl group at the 8-position and a 2,4-dioxo functionality. It also has an acetic acid moiety attached to the 3-position of the diazaspiro[4.5]decane core .


Physical and Chemical Properties Analysis

This compound is a white solid with a molecular weight of 240.26 . It has a density of 1.3±0.1 g/cm^3 and a molar refractivity of 110.1±0.4 cm^3 . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Antihypertensive Activity

Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has explored their potential as antihypertensive agents. These compounds, particularly those substituted at the 8-position with various groups, have been prepared and screened for their activity against hypertension in rats. The study identifies compounds exhibiting significant antihypertensive effects, providing insight into their potential therapeutic applications (Caroon et al., 1981).

Spirooxazolidine-2,4-diones and Muscarinic Agonism

Spirooxazolidine-2,4-dione derivatives, analogs of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, have been synthesized and evaluated for their cholinergic activity. These compounds have shown affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting their potential as antidementia drugs (Tsukamoto et al., 1993).

Soluble Epoxide Hydrolase Inhibitors

A series of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), showing promise as orally active agents for treating hypertension. These compounds demonstrate the ability to reduce blood pressure in hypertensive rats without significantly affecting normotensive rats, highlighting their specificity and potential therapeutic value (Kato et al., 2013).

Neuroprotective and Antiamnesic Effects

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated for their neuroprotective effects. These compounds have shown potent inhibitory action on calcium uptake into cerebrocortical synaptosomes and protection against brain edema and memory deficits induced by triethyltin in rats, suggesting potential applications in treating neurological disorders (Tóth et al., 1997).

Glycoprotein IIb-IIIa Antagonists

The use of a novel 2,8-diazaspiro[4.5]decane scaffold has led to the development of orally active glycoprotein IIb-IIIa antagonists with potent inhibitory activity. These compounds, designed to improve pharmaceutical properties, have shown promise in preclinical studies for the treatment of arterial occlusive disorders, demonstrating the versatility of diazaspiro decane derivatives in therapeutic development (Mehrotra et al., 2004).

Properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-7-9-17(10-8-12)15(22)20(16(23)19-17)11-14(21)18-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAYMTFJACWUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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